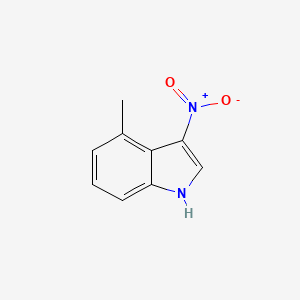

4-Methyl-3-nitro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a nitro group at the third position and a methyl group at the fourth position of the indole ring makes this compound a compound of interest in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-1H-indole typically involves the nitration of 4-methylindole. One common method is the reaction of 4-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 4-Methyl-3-amino-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

4-Methyl-3-nitro-1H-indole has shown promising results in anticancer research. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, research demonstrated that this compound significantly inhibited the proliferation of K562 leukemia cells, with an IC50 value lower than many existing treatments. This activity is attributed to its ability to induce apoptosis and disrupt critical metabolic pathways in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting potential applications in antibiotic development. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex indole derivatives through various chemical reactions such as reduction, substitution, and oxidation. For example, it can be reduced to form 4-Methyl-3-amino-1H-indole, which may exhibit different biological activities.

Reagent in Organic Reactions

This compound is often used as a reagent in synthetic organic chemistry due to its ability to participate in electrophilic aromatic substitutions and other transformations. Its reactivity allows chemists to explore new synthetic pathways for developing novel pharmaceuticals and agrochemicals .

Material Science

Organic Electronics

this compound has applications in the field of organic electronics, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into electronic materials can enhance their performance and stability .

Fluorescent Probes

The compound is also explored for its potential as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes in real-time, aiding in the study of various biological phenomena .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Methyl-3-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Methylindole: Lacks the nitro group and has different chemical reactivity and biological properties.

3-Nitroindole: Lacks the methyl group and may have different biological activities.

4-Nitroindole: Has the nitro group at a different position, leading to variations in reactivity and applications.

Uniqueness: 4-Methyl-3-nitro-1H-indole is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Biologische Aktivität

4-Methyl-3-nitro-1H-indole is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique indole structure, which includes a methyl group at the 4-position and a nitro group at the 3-position. This specific arrangement influences its chemical reactivity and biological activity, distinguishing it from other indole derivatives.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with minimum inhibitory concentrations (MICs) reported in the range of 15.6 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Candida species . The presence of the nitro group is crucial for enhancing its antibacterial activity, as it aids in membrane interaction and penetration .

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, it has been observed to inhibit key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with multiple biological targets, including enzymes and receptors involved in inflammation and cancer progression.

- Intracellular Signaling Modulation : It modulates various intracellular signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells .

- Membrane Interaction : The lipophilicity conferred by the methyl and nitro groups enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antibacterial Study : A study reported that this compound exhibited an inhibition zone diameter of up to 40.7 mm against Staphylococcus aureus, indicating strong antibacterial activity .

- Cancer Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methylindole | Lacks nitro group; different reactivity | Lower antimicrobial activity |

| 3-Nitroindole | Lacks methyl group; distinct biological properties | Moderate antibacterial properties |

| 4-Nitroindole | Nitro group at different position | Varies significantly in reactivity |

This table illustrates how variations in chemical structure impact the biological activities of indole derivatives.

Eigenschaften

IUPAC Name |

4-methyl-3-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-9(6)8(5-10-7)11(12)13/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMREAXZIRHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.